5-Ethyl-2-(trifluoromethyl)pyridine
Overview
Description
5-Ethyl-2-(trifluoromethyl)pyridine is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
5-Ethyl-2-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in the SM coupling .
Biochemical Pathways
The compound plays a significant role in the SM coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a critical step in the synthesis of various agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C for optimal stability . Additionally, measures should be taken to prevent the build-up of electrostatic charge .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the synthesis of active ingredients in agrochemicals and pharmaceuticals . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Cellular Effects
It is known that trifluoromethylpyridines can have significant impacts on various types of cells and cellular processes . For example, some trifluoromethylpyridines are used in the protection of crops from pests .
Molecular Mechanism
It is known that trifluoromethylpyridines can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
It is known that trifluoromethylpyridines can have significant impacts on various biological systems .
Metabolic Pathways
It is known that trifluoromethylpyridines can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride . Another method includes the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclo-condensation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the desired target compound and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
5-Ethyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
2,2,2-Trifluoroethylpyridine: Known for its unique physicochemical properties.
Uniqueness
5-Ethyl-2-(trifluoromethyl)pyridine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct properties, making it valuable in various applications compared to other similar compounds .
Properties
IUPAC Name |
5-ethyl-2-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZCIFQBUAWRNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020180 | |
Record name | 5-Ethyl-2-(trifluoromethyl)pyridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030632-94-0 | |
Record name | 5-Ethyl-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030632-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-(trifluoromethyl)pyridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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